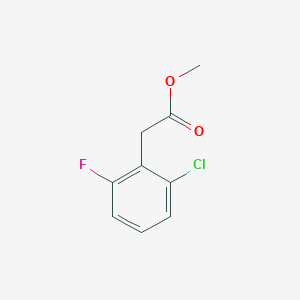

Methyl 2-(2-chloro-6-fluorophenyl)acetate

Description

Significance of Halogenated Aromatic Systems in Chemical Research

Halogenated aromatic compounds are of profound importance in chemical research and industry. nih.gov The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov These modifications include changes in lipophilicity, metabolic stability, and binding affinity to biological targets, which are critical considerations in drug discovery. nih.govresearchgate.net Consequently, a significant percentage of pharmaceuticals and agrochemicals contain at least one halogen atom. researchgate.net

Beyond their role in modulating bioactivity, aromatic halides are pivotal synthetic intermediates. They are key substrates in a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The development of new and more efficient methods for the selective halogenation of aromatic compounds remains an active area of research, aiming to provide novel building blocks for various chemical applications. researchgate.net

Overview of Ester Functional Group Reactivity in Organic Synthesis

The ester functional group, characterized by a carbonyl group bonded to an alkoxy group (-COOR'), is one of the most common and versatile functionalities in organic synthesis. While generally stable, esters exhibit a rich and predictable pattern of reactivity. They can undergo nucleophilic acyl substitution, allowing for their conversion into a variety of other functional groups.

Key reactions involving esters include:

Hydrolysis: Esters can be cleaved back to the parent carboxylic acid and alcohol under either acidic or basic conditions.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can exchange the original alkoxy group for a new one.

Amidation: Reaction with amines can form amides.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce esters to primary alcohols.

Grignard Reactions: Reaction with Grignard reagents leads to the formation of tertiary alcohols.

This reactivity makes esters valuable as both protecting groups for carboxylic acids and as activated intermediates for the synthesis of more complex molecules.

Contextualization of Methyl 2-(2-chloro-6-fluorophenyl)acetate within Advanced Synthetic Chemistry

This compound is a molecule that embodies the principles discussed above. It is best understood as a specialized synthetic building block. Its structure combines a reactive methyl ester group with a uniquely substituted phenyl ring. The presence and specific placement of the chlorine and fluorine atoms are critical. The ortho-substitution pattern (on carbons 2 and 6) creates significant steric hindrance around the benzylic position, which can influence the reactivity of the adjacent methylene (B1212753) group.

Furthermore, the strong electron-withdrawing nature of both fluorine and chlorine modifies the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions and influencing the acidity of the α-protons (the hydrogens on the carbon between the ring and the carbonyl group). Phenylacetic acid esters are known intermediates in the synthesis of important compounds, including certain cephalosporin (B10832234) antibiotics and agricultural fungicides. google.com This specific derivative, with its distinct halogenation pattern, is designed for use in multi-step synthetic sequences where precise control over reactivity and stereochemistry is required.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 103473-99-0 |

| Molecular Formula | C₉H₈ClFO₂ |

| Molecular Weight | 202.61 g/mol |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR | Aromatic Protons (multiplets, ~7.0-7.5 ppm), Methylene Protons (-CH₂-, singlet, ~3.8-4.0 ppm), Methyl Protons (-OCH₃, singlet, ~3.7 ppm) |

| ¹³C NMR | Carbonyl Carbon (C=O, ~170 ppm), Aromatic Carbons (~115-160 ppm, showing C-F and C-Cl coupling), Methylene Carbon (-CH₂-, ~40 ppm), Methyl Carbon (-OCH₃, ~52 ppm) |

| IR Spectroscopy | C=O stretch (~1740 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |

Research Gaps and Future Perspectives in Fluoro- and Chloro-Substituted Phenylacetate (B1230308) Derivatives

While halogenated compounds are widely used, significant research gaps and opportunities for innovation remain. A primary challenge is the development of more sustainable and selective halogenation methods. Traditional methods often use hazardous reagents and can produce mixtures of products. researchgate.net The future of this field points towards several key areas:

Enzymatic Halogenation: The use of halogenase enzymes offers a green and highly regioselective alternative for introducing halogen atoms into aromatic systems. core.ac.uk Discovering and engineering these enzymes for broader substrate scopes is a major goal. nih.govresearchgate.net

Novel Biological Activities: Research continues to uncover new biological roles for halogenated phenylacetate derivatives. For example, studies on related structures have shown potential as progesterone (B1679170) receptor antagonists, indicating that these scaffolds could be starting points for new therapeutic agents. nih.gov Further screening of diverse fluoro- and chloro-substituted phenylacetates against various biological targets is a promising avenue.

Advanced Materials: The unique electronic properties conferred by halogenation make these compounds interesting candidates for incorporation into advanced materials, such as polymers and liquid crystals, where fine-tuning of properties is essential.

Catalytic C-H Functionalization: A major goal in modern synthesis is the direct functionalization of C-H bonds. Developing catalytic systems that can selectively activate and modify the C-H bonds of pre-halogenated phenylacetates would open up new and more efficient synthetic routes to complex molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chloro-6-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWURASHXOJZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369798 | |

| Record name | METHYL 2-CHLORO-6-FLUOROPHENYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103473-99-0 | |

| Record name | METHYL 2-CHLORO-6-FLUOROPHENYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 2 Chloro 6 Fluorophenyl Acetate and Analogues

Strategies for Constructing the 2-Chloro-6-fluorophenyl Moiety

The formation of the specifically substituted aromatic ring is a critical step in the synthesis of methyl 2-(2-chloro-6-fluorophenyl)acetate. The precise placement of the chloro and fluoro groups ortho to each other presents a significant regiochemical challenge.

Halogenation Approaches for Aromatic Rings

Direct halogenation of aromatic rings is a fundamental transformation in organic synthesis. For the 2-chloro-6-fluorophenyl structure, this involves the introduction of chlorine and fluorine atoms onto a benzene (B151609) ring. The order and method of these introductions are dictated by the directing effects of the substituents.

Fluorine itself is generally too reactive for direct electrophilic aromatic substitution, often leading to multiple substitutions and side reactions. uobabylon.edu.iq Therefore, fluorinating agents or indirect methods are typically employed. Conversely, chlorination of a fluorinated benzene derivative is a common strategy. The fluorine atom is an ortho-, para-director, albeit a deactivating one. chemistrysteps.com This directing effect can be exploited to install a chlorine atom at the desired ortho position. For instance, the chlorination of o-fluoroaniline with N-chlorosuccinimide (NCS) can be used to introduce a chlorine atom at the 6-position, leading to 2-chloro-6-fluoroaniline, a key precursor. google.com

Similarly, the chlorination of 2-fluorotoluene (B1218778) can yield 2-chloro-6-fluorotoluene. google.comguidechem.com The reaction conditions, including the choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂) and catalyst (e.g., Lewis acids like FeCl₃ or AlCl₃), are crucial for controlling the regioselectivity and preventing the formation of undesired isomers. chemistrysteps.com

Directed Ortho-Metalation and Related Aryl Functionalization

Directed ortho-metalation (DoM) offers a powerful and highly regioselective method for functionalizing aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi). baranlab.org This coordination facilitates the deprotonation of the proton at the ortho position, creating a lithiated intermediate that can then react with an electrophile. wikipedia.orgbaranlab.org

In the context of synthesizing the 2-chloro-6-fluorophenyl moiety, a fluorine atom can itself act as a weak DMG, directing lithiation to the adjacent C-H bond. acs.org More effective DMGs, such as amides or methoxy (B1213986) groups, can be used to ensure high regioselectivity. wikipedia.org For example, starting with a fluorinated benzene derivative bearing a strong DMG, one could introduce a chlorine atom at the specific ortho position by quenching the lithiated intermediate with a suitable electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane. This approach provides excellent control over the substitution pattern, which is often difficult to achieve through classical electrophilic aromatic substitution. organic-chemistry.orgrsc.org

Precursors for the 2-Chloro-6-fluorophenyl Acetic Acid Unit

For example, 2-chloro-6-fluorobenzaldehyde (B137617) can be converted to the corresponding phenylacetic acid through various multi-step sequences, such as conversion to a mandelic acid derivative followed by reduction. google.com Another common precursor, 2-chloro-6-fluorobenzonitrile, can be hydrolyzed to the corresponding benzoic acid, which can then be elaborated to the phenylacetic acid. researchgate.net A particularly useful precursor is 2-chloro-6-fluoroaniline, which can be transformed into the target phenylacetic acid via a Sandmeyer-type reaction followed by further functionalization. google.com

| Precursor Compound | CAS Number | Key Transformation | Reference |

|---|---|---|---|

| 2-Chloro-6-fluorotoluene | 443-85-6 | Side-chain halogenation followed by hydrolysis/cyanide displacement | google.comguidechem.com |

| 2-Chloro-6-fluoroaniline | 20293-64-3 | Diazotization and subsequent functionalization (e.g., Sandmeyer reaction) | google.com |

| 2-Chloro-6-fluorobenzaldehyde | 38793-13-8 | Conversion to the phenylacetic acid via various multi-step routes | google.com |

| 2-Chloro-6-fluorobenzonitrile | 35951-78-9 | Hydrolysis to the benzoic acid, followed by homologation | researchgate.net |

| 2-Chloro-6-fluorobenzoic acid | 33979-00-9 | Reduction and conversion to the phenylacetic acid | researchgate.net |

Esterification and Functional Group Interconversion

Once the 2-chloro-6-fluorophenylacetic acid is obtained, the final step is its conversion to the methyl ester. This can be achieved through several standard esterification methods.

Direct Esterification Techniques

Direct esterification of the carboxylic acid is the most straightforward route to this compound. The Fischer-Speier esterification is a classic and widely used method. This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product.

Alternatively, more reactive acylating agents derived from the carboxylic acid can be used. For instance, the acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(2-chloro-6-fluorophenyl)acetyl chloride is highly electrophilic and reacts rapidly and irreversibly with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.

Transesterification Processes

Transesterification is another viable method for synthesizing the target methyl ester, particularly if a different ester of 2-chloro-6-fluorophenylacetic acid is more readily available. This equilibrium reaction involves treating an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. To synthesize the methyl ester, an existing ester (e.g., an ethyl or benzyl (B1604629) ester) would be reacted with methanol.

The reaction can be catalyzed by either acids (H₂SO₄, p-toluenesulfonic acid) or bases (sodium methoxide (B1231860), potassium carbonate). organic-chemistry.org The choice of catalyst depends on the substrate's sensitivity to acidic or basic conditions. To drive the equilibrium towards the desired methyl ester, a large excess of methanol is typically used, or the lower-boiling alcohol byproduct is removed by distillation. Various catalysts have been developed to facilitate this transformation under mild conditions. organic-chemistry.org

| Catalyst Type | Example Catalyst | General Conditions | Reference |

|---|---|---|---|

| Acid Catalysts | Scandium(III) triflate (Sc(OTf)₃) | Reflux in alcohol, microwave irradiation can reduce reaction times | organic-chemistry.org |

| Base Catalysts | Potassium diphosphate (B83284) (K₂HPO₄) | Mild conditions, tolerates various functional groups | organic-chemistry.org |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Room temperature, enhances nucleophilicity of the alcohol | organic-chemistry.org |

| Metal Clusters | Tetranuclear Zinc Cluster | Mild conditions, suitable for functionalized substrates | organic-chemistry.org |

Conversion of Carboxylic Acids to Methyl Esters

The most direct and widely employed method for synthesizing this compound is the esterification of its parent carboxylic acid, 2-(2-chloro-6-fluorophenyl)acetic acid. Among the various esterification techniques, the Fischer-Speier esterification, commonly known as Fischer esterification, stands out for its simplicity and effectiveness, particularly on a large scale. orgsyn.org

The Fischer esterification is an acid-catalyzed reversible reaction between a carboxylic acid and an alcohol. ijpsr.infopdx.edu In the case of this compound, the reaction involves heating a mixture of 2-(2-chloro-6-fluorophenyl)acetic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). pdx.edunih.gov The reaction is typically performed under reflux conditions to achieve a reasonable reaction rate. nih.gov

The mechanism of the Fischer esterification involves several equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to form the ester. pdx.edu

Because the reaction is reversible, specific strategies are employed to drive the equilibrium towards the formation of the ester product. A common approach is to use a large excess of the alcohol (methanol), which is often also used as the solvent. orgsyn.org Another strategy is the removal of water from the reaction mixture as it is formed, for example, through azeotropic distillation. pdx.edu

Optimization of Reaction Conditions and Yields in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. The key parameters that are typically adjusted include the choice of catalyst, reaction temperature, and reaction time.

The selection of the acid catalyst can influence the reaction rate and yield. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions. Alternative catalysts, such as p-toluenesulfonic acid monohydrate, are often considered as they can be easier to handle. nih.gov The optimization of catalyst loading is also important; for instance, in the synthesis of methyl cinnamate (B1238496), a similar ester, the amount of sulfuric acid was varied to find the optimal concentration for achieving high yields. nih.gov

Temperature and reaction time are interdependent variables. Higher temperatures generally increase the reaction rate but can also promote the formation of impurities. Microwave irradiation has been explored as a modern technique to rapidly heat the reaction mixture, significantly reducing reaction times from hours to minutes and often leading to improved yields. nih.gov

The following table illustrates the effect of different catalysts and reaction times on the yield of a model Fischer esterification reaction for the synthesis of methyl cinnamate, which provides a relevant example of the optimization process.

| Entry | Catalyst (mol %) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | H₂SO₄ (50) | 10 | 89 |

| 2 | H₂SO₄ (50) | 5 | 94 |

| 3 | H₂SO₄ (50) | 2 | 97 |

| 4 | p-TsOH (50) | 10 | 85 |

| 5 | p-TsOH (50) | 5 | 92 |

Data adapted from a study on the synthesis of methyl cinnamate under microwave irradiation, demonstrating the impact of catalyst choice and reaction time on product yield. nih.gov

Similarly, the choice of solvent can be critical. In a study on the synthesis of gem-diindolylcyclopropanes, various solvents were tested, with dimethyl sulfoxide (B87167) (DMSO) providing a significantly higher yield compared to dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), showcasing the profound impact of the reaction medium on the outcome of the synthesis. acs.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, the development of reusable catalysts, and the implementation of energy-efficient reaction conditions.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Traditional solvents used in esterification, such as dichloromethane (B109758) and N,N-dimethylformamide, are associated with environmental and health concerns. google.com Research into greener alternatives has identified solvents like acetonitrile and dimethyl carbonate (DMC) as more sustainable options for esterification reactions. google.comgoogleapis.com For instance, a greener Steglich esterification protocol has been developed using acetonitrile, which is less hazardous than chlorinated solvents. googleapis.com

The development of heterogeneous and reusable catalysts is another cornerstone of green chemistry. Solid acid catalysts, such as ion-exchange resins like Dowex H+, offer a greener alternative to homogeneous catalysts like sulfuric acid. jetir.org These solid catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times without a significant loss of activity, which simplifies product purification and reduces waste. jetir.org

Furthermore, designing synthetic routes that are catalyst-free and solvent-free represents a significant advancement in green chemistry. For the synthesis of some phenolic esters, it has been shown that the reaction can proceed under solvent-free conditions at elevated temperatures, completely avoiding the need for a catalyst and solvent, thus minimizing waste and simplifying the work-up procedure. jetir.org The use of energy-efficient methods like microwave irradiation also aligns with green chemistry principles by reducing reaction times and energy consumption. nih.gov

The following table summarizes some green chemistry approaches applicable to ester synthesis.

| Green Chemistry Principle | Approach | Example | Reference |

|---|---|---|---|

| Safer Solvents | Replacement of hazardous solvents | Using acetonitrile or dimethyl carbonate instead of dichloromethane | google.comgoogleapis.com |

| Catalysis | Use of reusable heterogeneous catalysts | Employing Dowex H+ resin | jetir.org |

| Waste Prevention | Solvent-free and catalyst-free reactions | Heating reactants without a medium | jetir.org |

| Energy Efficiency | Use of microwave irradiation | Reduced reaction times from hours to minutes | nih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more efficient.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of "Methyl 2-(2-chloro-6-fluorophenyl)acetate". By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of "this compound" provides crucial information about the arrangement of hydrogen atoms within the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the methyl (-OCH3) protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring. The methylene protons, being adjacent to the aromatic ring and the ester group, will exhibit a specific chemical shift, and their signal may be split by neighboring protons. The methyl protons of the ester group typically appear as a sharp singlet in a characteristic region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found at a low field (high ppm value). The chemical shifts of the aromatic carbons are influenced by the attached halogen atoms, with the carbons directly bonded to chlorine and fluorine showing specific shifts. The methylene and methyl carbons also appear at predictable chemical shift ranges.

A representative, though not explicitly assigned, ¹³C NMR spectrum for a related compound shows signals that can be used for general comparison. For instance, in a generic ¹³C NMR spectrum, one might observe the following peaks:

| Chemical Shift (ppm) | Tentative Assignment |

| 169.5 | C=O (Ester) |

| 161.2 (d, J=250 Hz) | C-F |

| 131.5 | Aromatic C |

| 130.0 | Aromatic C |

| 126.0 | Aromatic C |

| 125.5 | Aromatic C-Cl |

| 114.5 (d, J=22 Hz) | Aromatic C |

| 52.5 | O-CH3 |

| 35.0 | CH2 |

Note: This table is a generalized representation and not the specific experimental data for the titled compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for example, between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals for the methylene and methyl groups based on their known proton chemical shifts. youtube.comyoutube.comscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. youtube.comyoutube.com This technique is particularly useful for identifying the quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons, by observing their long-range couplings to nearby protons. For instance, a correlation between the methylene protons and the carbonyl carbon would confirm the acetate (B1210297) substructure.

Computational Prediction of NMR Chemical Shifts

Computational chemistry offers powerful tools for predicting NMR chemical shifts. nih.gov Using methods like Density Functional Theory (DFT), the magnetic shielding tensors of the nuclei in "this compound" can be calculated. nih.govworktribe.comrsc.orgresearchgate.net These calculated shieldings are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net This computational approach can aid in the assignment of complex spectra and can be used to compare different possible conformations of the molecule to determine the most likely structure in solution. nih.gov The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.govworktribe.comrsc.orgresearchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in "this compound".

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various bonds. Key expected vibrational frequencies include:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000-3100 | C-H stretching (aromatic) |

| ~2950-3000 | C-H stretching (aliphatic -CH2- and -CH3) |

| ~1735-1750 | C=O stretching (ester) |

| ~1600, ~1475 | C=C stretching (aromatic ring) |

| ~1200-1300 | C-O stretching (ester) |

| ~1000-1100 | C-F stretching |

| ~700-800 | C-Cl stretching |

The FT-IR spectrum provides a molecular fingerprint that is unique to the compound. The presence and precise position of these bands confirm the existence of the ester functional group, the substituted aromatic ring, and the halogen atoms. Conformational analysis can also be aided by FT-IR, as different conformers may exhibit slight shifts in their vibrational frequencies.

Fourier Transform Raman (FT-Raman) Spectroscopy

While specific experimental FT-Raman data for this compound is not extensively detailed in the reviewed literature, the analysis of structurally similar compounds provides a strong basis for predicting its spectral features. Studies on related chlorinated and fluorinated aromatic molecules reveal characteristic vibrational frequencies. researchgate.netresearchgate.netnih.govnih.gov For instance, the aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. researchgate.net The stretching vibration of the C-Cl bond is expected to appear at lower frequencies. researchgate.net Similarly, the carbonyl (C=O) stretching mode of the ester group would present a strong band, while various C-C ring stretching and bending vibrations would populate the fingerprint region of the spectrum. researchgate.netnih.gov

The table below outlines the expected vibrational modes and their approximate frequency ranges for this compound, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Raman Intensity |

| Aromatic C-H Stretching | Phenyl Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretching | Methylene & Methyl | 3000 - 2850 | Medium |

| Carbonyl C=O Stretching | Ester | 1750 - 1730 | Strong |

| C=C Ring Stretching | Phenyl Ring | 1620 - 1580 | Strong |

| CH₂ Scissoring | Methylene | 1470 - 1440 | Weak |

| C-O Stretching | Ester | 1300 - 1150 | Medium |

| C-F Stretching | Fluoro-substituent | 1250 - 1000 | Medium |

| C-Cl Stretching | Chloro-substituent | 800 - 600 | Strong |

| Ring Breathing & Deformations | Phenyl Ring | 1000 - 400 | Medium to Strong |

Note: The exact wavenumbers can be influenced by electronic effects and coupling with other vibrational modes.

Terahertz (THz) Spectroscopy for Low-Frequency Vibrations

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (typically 0.1 to 10 THz, or ~3 to 333 cm⁻¹), is a valuable technique for probing low-frequency molecular vibrations. These vibrations often correspond to large-amplitude motions, such as the torsional modes of the molecular backbone, substituent group torsions, and intermolecular interactions in the solid state.

For this compound, THz spectroscopy could provide critical information on the conformational dynamics, particularly the rotation of the entire acetate group relative to the phenyl ring and the torsional movements of the methyl group. Such low-energy vibrations are difficult to observe with conventional mid-infrared or Raman spectroscopy. While specific THz spectra for this compound are not available in the cited literature, analysis of related halogenated molecules suggests that modes involving the heavy chlorine atom would also fall into this frequency region.

Potential Energy Distribution (PED) Analysis of Vibrational Modes

A complete understanding of a molecule's vibrational spectrum requires not just the position of the peaks, but also a definitive assignment of these peaks to specific molecular motions. Potential Energy Distribution (PED) analysis is a theoretical calculation that quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net This allows for the unambiguous assignment of complex spectra where vibrations may be highly coupled. researchgate.netresearchgate.net

In the case of this compound, many vibrational modes are not "pure." For example, a C-C stretching vibration within the phenyl ring might be mixed with C-H in-plane bending. PED analysis can resolve this; a PED calculation might show that a particular band at 1450 cm⁻¹ is composed of 60% C=C ring stretching, 30% C-H bending, and 10% C-C-O bending. For complex molecules, PED is essential for validating assignments made from experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov For instance, in a related compound, PED analysis revealed that the frequency for C≡N stretching contained an 88% contribution from the C≡N stretching force constant, but was also mixed with a C-CN stretching mode to an extent of 12%. researchgate.net

| Observed Frequency (cm⁻¹) (Hypothetical) | Assignment (Example) | Potential Energy Distribution (PED) Contribution (Illustrative) |

| 1740 | ν(C=O) | 85% C=O stretch, 10% C-O stretch, 5% C-C stretch |

| 1210 | ν(C-F) + δ(C-C-H) | 55% C-F stretch, 35% C-C-H bend, 10% Ring deformation |

| 780 | ν(C-Cl) + Ring Def. | 60% C-Cl stretch, 40% Phenyl Ring deformation |

This table is illustrative of how PED analysis clarifies vibrational mode composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In molecules like this compound, the primary chromophore is the substituted phenyl ring.

The electronic transitions are typically of the π → π* type, involving the delocalized electrons of the aromatic system. The presence of substituents on the phenyl ring—the chloro group, the fluoro group, and the methyl acetate group—can shift the absorption maxima (λ_max_) and alter their intensities. Halogen substituents can cause a bathochromic (red) shift due to their lone pair electrons participating in resonance with the ring. While specific UV-Vis absorption data for this compound is not detailed in the search results, related phenylacetate (B1230308) compounds are known to absorb in the UV region, typically below 300 nm. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a molecular formula of C₉H₈ClFO₂, the theoretical exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 parts per million (ppm). matrix-fine-chemicals.comunimi.it

Beyond accurate mass determination of the molecular ion, HRMS provides structural information through the analysis of fragmentation patterns. mmu.ac.uk In the mass spectrometer, the molecule breaks apart in a predictable manner, and the masses of these fragments are also measured with high resolution. Expected fragmentation pathways for this molecule include α-cleavage and the loss of small neutral molecules or radicals. miamioh.edu

Key expected fragmentation patterns include:

Loss of the methoxy (B1213986) radical: [M - •OCH₃]⁺

Loss of the entire methoxycarbonyl group: [M - •COOCH₃]⁺

Cleavage of the C-Cl bond: [M - •Cl]⁺

Formation of a tropylium-like ion after rearrangement.

The table below details the calculated exact masses for the parent ion and its plausible primary fragments.

| Ion Formula | Description of Fragment | Calculated Exact Mass (m/z) |

| [C₉H₈³⁵ClFO₂]⁺ | Molecular Ion (M⁺) with ³⁵Cl | 202.0197 |

| [C₉H₈³⁷ClFO₂]⁺ | Molecular Ion (M+2) with ³⁷Cl | 204.0168 |

| [C₈H₅³⁵ClFO]⁺ | Loss of methoxy radical (-•OCH₃) | 170.9986 |

| [C₇H₅³⁵ClF]⁺ | Loss of methyl acetate group (-CH₂COOCH₃) | 142.0067 |

| [C₈H₈FO₂]⁺ | Loss of chloro radical (-•Cl) and rearrangement | 167.0457 |

| [C₈H₅O]⁺ | Benzofuranium-type ion after losses | 117.0340 |

The characteristic 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl) would be a key feature in the mass spectrum. miamioh.edu

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods determine molecular geometries and electronic properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Instead of dealing with the complex wave function, DFT utilizes the electron density as the fundamental variable, simplifying calculations significantly without compromising accuracy for many applications.

Geometry optimization is a key application of DFT, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This lowest-energy structure represents the most stable conformation of the molecule. For Methyl 2-(2-chloro-6-fluorophenyl)acetate, the optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in a stable, three-dimensional structure. DFT calculations performed on similar halogenated aromatic compounds have successfully predicted their molecular geometries.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: The exchange-correlation functional accounts for the quantum mechanical effects of electron exchange and correlation. A variety of functionals exist, ranging from simple Local Density Approximations (LDA) to more complex Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, are particularly popular for their accuracy with organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that often yields reliable results for the geometry and electronic properties of molecules similar to this compound.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the system has to describe the distribution of electrons. Pople-style basis sets, such as 6-31G(d,p) and the triple-zeta 6-311+G(d,p), are commonly employed. The notation indicates:

6-311G: A triple-zeta valence basis set, providing more functions to describe valence electrons.

+: The addition of diffuse functions, which are important for describing anions or systems with significant non-covalent interactions.

(d,p): The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more complex, non-spherical electron distributions, which is crucial for accurate bonding descriptions.

The combination of the B3LYP functional with a 6-311+G(d,p) basis set is considered a reliable level of theory for obtaining accurate harmonic vibrational frequencies and geometries for a wide range of molecules.

Table 1: Common Functionals and Basis Sets in DFT Calculations

| Component | Example | Description | Typical Application |

|---|---|---|---|

| Functional | B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | General-purpose for organic molecules, good for geometries and thermochemistry. |

| M06-2X | A high-nonlocality hybrid meta-GGA functional. | Good for main-group thermochemistry, kinetics, and non-covalent interactions. | |

| Basis Set | 6-31G(d) | A double-zeta basis set with polarization functions on heavy atoms. | Standard for initial geometry optimizations of small to medium-sized organic molecules. |

| 6-311+G(d,p) | A triple-zeta basis set with diffuse functions on heavy atoms and polarization functions on all atoms. | High-accuracy calculations of energies, geometries, and vibrational frequencies. |

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is achieved by systematically rotating a specific dihedral angle in predefined increments and performing a constrained geometry optimization at each step to calculate the corresponding energy. Plotting the energy versus the dihedral angle reveals the energy minima (stable conformers) and maxima (transition states). For this compound, key dihedral angles for a PES scan would include rotation around the C-C bond linking the phenyl ring to the acetate (B1210297) moiety and the C-O bond of the ester group. A study on the related molecule phenyl acetate revealed multiple minima and maxima corresponding to different orientations of the acetate group relative to the phenyl ring.

Table 2: Illustrative Potential Energy Surface Scan Data for a Key Dihedral Angle*

| Dihedral Angle (Degrees) | Relative Energy (kJ/mol) | Conformation Type |

|---|---|---|

| 0 | 5.0 | Eclipsed (Transition State) |

| 60 | 0.5 | Gauche |

| 120 | 6.0 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

*Note: Data is hypothetical, based on typical PES profiles for similar molecules, to illustrate the concept.

Frontier Molecular Orbital (FMO) Theory and Charge Transfer Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are the frontier orbitals that play a crucial role in the electronic properties and chemical reactivity of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

The energies of these orbitals and their gap dictate the molecule's electronic absorption properties and its behavior in chemical reactions. For instance, in a study of the structurally related 2,6-dichloro-4-fluoro phenol, DFT calculations were used to determine the HOMO and LUMO energies and the resulting energy gap, providing insight into the molecule's stability and reactivity.

Table 3: Representative FMO Data Based on a Structurally Similar Compound (2,6-dichloro-4-fluoro phenol)

| Parameter | Energy (eV) - B3LYP/6-311+G(d,p) |

|---|---|

| EHOMO | -6.839 |

| ELUMO | -1.614 |

| HOMO-LUMO Gap (ΔE) | 5.225 |

Intramolecular Charge Transfer (ICT) is a photophysical process where, upon absorption of light, electron density is redistributed from an electron-donating portion of a molecule to an electron-accepting portion. This phenomenon is fundamental to the function of many molecular sensors, dyes, and electronic materials.

The potential for ICT can be visualized by examining the spatial distribution of the HOMO and LUMO. If the HOMO is localized on one part of the molecule (the donor) and the LUMO is localized on another (the acceptor), there is a high probability of charge transfer upon electronic excitation. In this compound, the substituted phenyl ring, with its π-system and electron-withdrawing halogen substituents, and the ester group are the primary sites of electronic activity. The HOMO is typically associated with the π-system of the phenyl ring, while the LUMO may be distributed over the phenyl ring and the carbonyl group of the ester. The presence of the electron-withdrawing chloro and fluoro groups can significantly influence the energies and distributions of these orbitals, thereby modulating the ICT characteristics of the molecule. Molecules that exhibit ICT often show a significant change in their dipole moment upon excitation, which can be observed experimentally through solvatochromism—a change in the color of their emission or absorption spectra with solvent polarity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive Lewis structure representation of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method is particularly effective for quantitatively assessing electron delocalization and hyperconjugative interactions, which are crucial for molecular stability. allen.inwikipedia.org Hyperconjugation involves the interaction of electrons in a filled bonding orbital (typically a σ-bond) with an adjacent empty or partially filled antibonding orbital (σ* or π*). wikipedia.org This delocalization of electron density from a donor orbital to an acceptor orbital results in a stabilizing energy, which can be quantified using second-order perturbation theory within the NBO framework. materialsciencejournal.orgnih.gov

For this compound, an NBO analysis would be expected to reveal significant intramolecular charge transfer and hyperconjugative interactions. The key donor orbitals would include the lone pairs (n) on the oxygen, chlorine, and fluorine atoms, as well as the π-orbitals of the phenyl ring. The primary acceptor orbitals would be the antibonding π* orbitals of the phenyl ring and the carbonyl group (C=O), and the antibonding σ* orbitals of the C-C, C-O, C-Cl, and C-F bonds.

The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization. For instance, the interaction between the lone pairs of the halogen substituents and the antibonding π* orbitals of the phenyl ring (nCl → πC-C and nF → πC-C) would quantify the electronic effect of these halogens on the aromatic system. Similarly, delocalization from the oxygen lone pairs of the ester group into the carbonyl π* orbital (nO → π*C=O) is a classic resonance interaction that stabilizes the ester functionality.

Table 1: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions for this compound. This table presents hypothetical E(2) values based on common findings for similar functional groups.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) | π* (C=O2) | 45.5 | Resonance stabilization of ester |

| LP (Cl) | π* (Caromatic-Caromatic) | 4.8 | Halogen donation to phenyl ring |

| LP (F) | π* (Caromatic-Caromatic) | 2.1 | Halogen donation to phenyl ring |

| π (Caromatic-Caromatic) | π* (C=O2) | 3.2 | Ring conjugation with carbonyl |

| σ (C-H) | σ* (C-Caromatic) | 1.5 | C-H hyperconjugation |

Note: Data are hypothetical and for illustrative purposes only. O1 refers to the ester ether oxygen, and O2 refers to the carbonyl oxygen.

Simulation of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net By simulating these spectra, researchers can aid in the interpretation of experimental data, confirm molecular structures, and understand the vibrational modes of a molecule. researchgate.net

A typical procedure involves optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then performing a frequency calculation on the optimized structure. mdpi.com The calculated vibrational frequencies often exhibit systematic errors compared to experimental gas-phase data due to approximations in the theoretical model and the neglect of anharmonicity. These deviations are commonly corrected using empirical scaling factors, which generally yield excellent agreement between theoretical and experimental values. researchgate.net

For this compound, key vibrational modes would include the C=O stretching of the ester group, C-O stretching, C-Cl stretching, C-F stretching, and various aromatic C-C and C-H vibrations. A comparison between the scaled theoretical frequencies and experimental FT-IR data would validate the computed structure and provide a detailed assignment of the spectral bands.

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for this compound.

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (DFT/B3LYP) (cm-1) | Scaled Calculated (cm-1) |

| C-H (aromatic) stretch | 3080 | 3195 | 3067 |

| C-H (methyl) stretch | 2955 | 3060 | 2938 |

| C=O (ester) stretch | 1740 | 1815 | 1742 |

| C-C (aromatic) stretch | 1580 | 1640 | 1574 |

| C-O (ester) stretch | 1250 | 1305 | 1253 |

| C-F stretch | 1100 | 1145 | 1099 |

| C-Cl stretch | 780 | 810 | 778 |

Note: Calculated values are hypothetical. A typical scaling factor for B3LYP/6-311G is ~0.96.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could reveal the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the acetate group and the bonds within the ester moiety. The simulations would track the torsional angles to identify the most stable and frequently accessed conformations of the molecule in the gas phase or in solution.

Prediction of Nonlinear Optical Properties (e.g., Hyperpolarizability)

Molecules with significant charge asymmetry and delocalized electrons can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.govjhuapl.edu The key parameters describing NLO response are the molecular polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ). The first hyperpolarizability (β) is particularly important for second-harmonic generation, a process where light of a certain frequency is converted to light of double that frequency. youtube.com

Computational chemistry can predict these properties by calculating the response of the molecule to an external electric field. nih.gov For this compound, the presence of electron-withdrawing halogen atoms (Cl and F) and the ester group on the phenyl ring creates a non-centrosymmetric charge distribution, which is a prerequisite for a non-zero first hyperpolarizability.

Table 3: Hypothetical Calculated NLO Properties of this compound.

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 2.85 | Debye |

| Mean Polarizability (α) | 18.2 x 10-24 | esu |

| First Hyperpolarizability (βtot) | 3.5 x 10-30 | esu |

Note: Values are hypothetical and for illustrative purposes. Calculations are typically performed using methods like DFT or MP2.

Mechanistic Pathways in Chemical Transformations

Hydrolytic Cleavage Mechanisms of the Ester Moiety

The hydrolysis of the ester group in Methyl 2-(2-chloro-6-fluorophenyl)acetate is a key reaction, typically proceeding through nucleophilic acyl substitution. Studies on structurally similar compounds, such as methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate, provide insight into this process, which is often catalyzed by acids or bases. researchgate.net

Kinetic studies of the alkaline hydrolysis of esters containing the 2-chloro-6-fluorophenyl group have been conducted under pseudo-first-order conditions, where the concentration of the hydroxide (B78521) ion is significantly higher than that of the ester. researchgate.net In such studies, the observed rate constant's dependence on the hydroxide ion concentration can reveal the complexity of the mechanism. For a related benzoate (B1203000) ester, the relationship was fitted by the expression kobs = ko + k1[OH⁻] + k₂[OH⁻]², indicating a multi-step reaction involving monoanionic and dianionic intermediates. researchgate.net The ko term signifies a pathway involving solvent participation (solvolysis). researchgate.net

Detailed kinetic studies on the hydrolysis of dipeptides in the presence of a zirconium(IV)-substituted polyoxometalate catalyst also demonstrate how reaction rates can be determined and influenced by various factors. rsc.org For instance, the observed rate constants for the hydrolysis of Gly-Ser and Gly-Gly at 60 °C were 63.3 × 10⁻⁷ s⁻¹ and 4.44 × 10⁻⁷ s⁻¹, respectively, showing a significant acceleration compared to uncatalyzed reactions. rsc.org

Table 1: Kinetic Parameters for Hydrolysis of a Related Benzoate Ester

| Parameter | Description | Significance |

| kobs | Observed pseudo-first-order rate constant. | Represents the overall rate of hydrolysis under specific conditions. |

| ko | Rate constant for solvent-assisted hydrolysis (solvolysis). | Indicates the contribution of the solvent acting as a nucleophile. researchgate.net |

| k₁ | Second-order rate constant for hydroxide-catalyzed hydrolysis. | Relates to the formation of a monoanionic tetrahedral intermediate. researchgate.net |

| k₂ | Third-order rate constant. | Suggests the formation of a dianionic tetrahedral intermediate at higher hydroxide concentrations. researchgate.net |

The hydrolysis of esters proceeds through the formation of a tetrahedral addition intermediate. datapdf.com This occurs when the nucleophile (e.g., a hydroxide ion or water molecule) attacks the electrophilic carbonyl carbon of the ester group. datapdf.comsydney.edu.au The existence of these intermediates is a cornerstone of understanding acyl transfer reactions. datapdf.com

In the base-catalyzed hydrolysis of this compound, the hydroxide ion attacks the carbonyl carbon, breaking the C=O π bond and forming a transient, negatively charged tetrahedral intermediate. This intermediate is unstable and can collapse by reforming the carbonyl double bond and expelling either the methoxide (B1231860) ion (leading to the carboxylate product) or the original hydroxide ion (reforming the starting material). The kinetic data showing second and third-order dependence on hydroxide concentration for similar esters suggest the formation of both monoanionic and dianionic tetrahedral intermediates during the reaction. researchgate.net In some mechanisms, the breakdown of an anionic carbinolamine intermediate can be subject to general acid catalysis. datapdf.com

The solvent medium has a significant impact on the rate and mechanism of hydrolysis. In studies of a related ester containing the 2-chloro-6-fluorophenyl moiety, the reaction was examined in aqueous and mixed ethanol-water (EtOH-H₂O) solutions. researchgate.net It was observed that the rate constant for solvent-assisted hydrolysis (kₒ) decreased as the concentration of ethanol (B145695) in the solvent mixture increased. researchgate.net This suggests that water plays a crucial role as a participating nucleophile in the reaction, and reducing its concentration slows this specific pathway.

Furthermore, studies on other ester hydrolysis reactions in binary acetonitrile-water solvents show that the reaction rate is influenced by water activity, which is altered by the presence of the organic co-solvent. researchgate.net The composition of the solvent can affect the solvation of both the reactants and the transition state, thereby altering the activation energy of the reaction.

Nucleophilic and Electrophilic Reactivity Studies of the Aryl and Ester Moieties

The reactivity of this compound is twofold, centered on the aryl ring and the ester group.

Aryl Moiety : The 2-chloro-6-fluorophenyl ring is subject to electrophilic aromatic substitution (EAS). fiveable.me Both the chlorine and fluorine atoms are electron-withdrawing groups due to their high electronegativity, which deactivates the aromatic ring towards attack by electrophiles compared to benzene (B151609). fiveable.melibretexts.org These deactivating groups make the ring less nucleophilic. fiveable.me However, both halogens are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the carbocation intermediate (sigma complex) formed during the substitution at these positions. libretexts.orgyoutube.com Given that the 2- and 6- positions are occupied, any electrophilic attack would be directed primarily to the para position (C4) and to a lesser extent, the ortho positions (C3 and C5) relative to the acetate (B1210297) substituent.

Ester Moiety : The ester group is characterized by an electrophilic carbonyl carbon. sydney.edu.au This carbon is susceptible to attack by nucleophiles. In addition to hydrolysis, this reactivity allows for other nucleophilic substitution reactions, such as aminolysis or transesterification, where an amine or an alcohol, respectively, acts as the nucleophile to displace the methoxy (B1213986) group, forming a new amide or ester. The efficiency of this reaction depends on the strength of the attacking nucleophile and the stability of the leaving group. sydney.edu.au

Investigation of Catalyzed Reactions and Reaction Intermediates

Various catalysts can accelerate the transformations of this compound.

Base and Acid Catalysis : As discussed, ester hydrolysis is commonly catalyzed by bases (like NaOH) or acids (like H₂SO₄). Base catalysis proceeds via the formation of a tetrahedral intermediate from hydroxide attack. researchgate.net Acid catalysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.

Lewis Acid Catalysis : For reactions involving the aryl ring, such as electrophilic aromatic substitution, Lewis acids are often required as catalysts. masterorganicchemistry.commasterorganicchemistry.com For instance, in halogenation reactions, a Lewis acid like FeCl₃ or AlCl₃ activates the halogen (e.g., Cl₂ or Br₂), making it a much stronger electrophile capable of being attacked by the deactivated aromatic ring. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate, the sigma complex, which is then deprotonated to restore aromaticity. youtube.com

Enzymatic Catalysis : In biological systems, the degradation of phenylacetate (B1230308) proceeds via coenzyme A (CoA) thioester intermediates. nih.govnih.gov This pathway involves enzymatic reactions, such as the epoxidation of the aromatic ring of phenylacetyl-CoA, followed by hydrolytic ring cleavage. nih.govnih.gov The intermediates in these catalyzed reactions are significantly different from those in purely chemical transformations, highlighting the unique and highly specific pathways available in biological contexts.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Derivatization reactions of this compound can be controlled to achieve specific outcomes regarding the position of new functional groups (regioselectivity) and their spatial orientation (stereoselectivity). masterorganicchemistry.com

Regioselectivity : This refers to the preference for forming one constitutional isomer over another. masterorganicchemistry.com In the context of the aryl ring, electrophilic substitution is regioselective, directed by the existing chloro, fluoro, and acetate substituents. As noted, substitution is expected primarily at the C4 position. In other types of reactions, regioselectivity can be achieved through specific intermediates. For example, the regioselective acylation of diols can be accomplished through the formation of organotin intermediates, which activate a specific hydroxyl group for reaction. nih.gov Similarly, copper(I)-catalyzed cycloaddition reactions between azides and terminal alkynes show high regioselectivity, yielding only 1,4-disubstituted products. nih.gov These principles could be applied to control derivatization on a suitably modified form of the title compound.

Stereoselectivity : This is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com While this compound is itself achiral, stereoselectivity becomes critical if the alpha-carbon (the CH₂ group) is derivatized to create a stereocenter. For example, an asymmetric synthesis could introduce a substituent at this position to selectively produce one enantiomer over the other. Such control is often achieved using chiral catalysts or reagents. Stereoselective syntheses are crucial in producing molecules with specific biological activities, as demonstrated in the synthesis of carbocyclic nucleoside analogs where specific reaction conditions yield a desired stereoisomer. researchgate.net

Applications As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of the ester group and the potential for substitution on the aromatic ring make Methyl 2-(2-chloro-6-fluorophenyl)acetate a valuable precursor in the synthesis of more intricate molecular architectures. Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of complex structures, playing a pivotal role in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The strategic placement of the chloro and fluoro substituents on the phenyl ring influences the electronic properties and reactivity of the molecule, allowing for selective transformations at different positions.

One of the key applications of this compound is in the preparation of biologically active molecules. For instance, the core structure of this compound is found within more complex pharmaceutical agents. The ability to modify both the ester and the aromatic ring allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Role in the Elaboration of Functionalized Halogenated Aromatic Systems

Halogenated aromatic compounds are a significant class of molecules with diverse applications, including in the development of pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine atoms on the phenyl ring of this compound makes it an ideal starting material for the elaboration of more complex functionalized halogenated aromatic systems.

The distinct reactivity of the C-Cl and C-F bonds, as well as the potential for reactions at the unsubstituted positions of the aromatic ring, allows for regioselective modifications. This targeted functionalization is crucial for fine-tuning the biological and physical properties of the resulting molecules. For example, the strategic introduction of other functional groups can lead to compounds with enhanced biological activity or improved material properties.

Derivatization Strategies and Functional Group Modifications for Novel Compound Generation

The chemical versatility of this compound is further highlighted by the various derivatization strategies that can be employed to generate novel compounds. These modifications can be broadly categorized into reactions involving the ester group and transformations on the aromatic ring.

Ester Modifications (e.g., Amidation, Hydrolysis to Acid)

The ester functional group is a prime site for modification. Two of the most common and synthetically useful transformations are hydrolysis and amidation.

Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-chloro-6-fluorophenyl)acetic acid. libretexts.org This transformation is a fundamental step in many synthetic pathways, as the resulting carboxylic acid can undergo a wide range of further reactions, including conversion to acid chlorides, amides, and other esters. Acidic hydrolysis is a reversible reaction, typically requiring a large excess of water and a strong acid catalyst. libretexts.org In contrast, basic hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.org

| Reaction | Reagents | Products |

| Acidic Hydrolysis | H₂O, H⁺ | 2-(2-chloro-6-fluorophenyl)acetic acid, Methanol (B129727) |

| Basic Hydrolysis (Saponification) | NaOH or KOH, H₂O | Sodium or Potassium 2-(2-chloro-6-fluorophenyl)acetate, Methanol |

Amidation: The direct conversion of the ester to an amide can be achieved by reacting this compound with a primary or secondary amine. This reaction is often facilitated by the use of a catalyst or by activating the ester. organic-chemistry.orgnih.gov The resulting amides are important functional groups in many biologically active molecules and can serve as precursors for further synthetic transformations.

Aromatic Substitutions and Cross-Coupling Reactions

The halogenated phenyl ring of this compound is amenable to a variety of substitution and cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Aromatic Substitutions: While the chlorine and fluorine atoms are generally stable, under specific conditions, they can be replaced via nucleophilic aromatic substitution. However, a more common approach is electrophilic aromatic substitution at the unsubstituted positions of the ring, although the presence of two deactivating halogen atoms can make this challenging.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have become powerful tools in modern organic synthesis. nih.govacs.orgmdpi.com Reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination can be employed to functionalize the aryl chloride bond of this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netgre.ac.ukresearchgate.netelsevierpure.com This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds and other complex aromatic structures. The reactivity of aryl chlorides in Suzuki-Miyaura coupling can be lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl chloride and a primary or secondary amine. wikipedia.orglibretexts.orgrug.nlorganic-chemistry.orgresearchgate.net This method provides a direct route to a wide range of aniline derivatives, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Boronic acid/ester | C-C | Palladium catalyst, Base |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium catalyst, Base |

Formation of Complex Ring Systems Utilizing the Aryl Acetate (B1210297) Scaffold

The 2-(2-chloro-6-fluorophenyl)acetate scaffold can be utilized in the construction of various heterocyclic ring systems. The functional groups present in the molecule can be strategically employed in cyclization reactions to form new rings.

For example, the carboxylic acid obtained from the hydrolysis of the ester can be used in intramolecular reactions to form lactones or other ring structures. Furthermore, the aromatic portion of the molecule can be incorporated into larger polycyclic systems through annulation reactions. The development of synthetic strategies for the construction of heterocycles is a major focus of organic chemistry, given the prevalence of these motifs in biologically active compounds.

Solid State Chemistry and Crystallography Studies

Single Crystal X-ray Diffraction for Absolute Structure Determination

The definitive determination of the absolute structure of a chiral molecule or a molecule crystallizing in a non-centrosymmetric space group is achieved through single crystal X-ray diffraction. This technique would allow for the unambiguous assignment of the spatial arrangement of the 2-chloro-6-fluorophenyl group and the methyl acetate (B1210297) moiety. However, no published crystallographic information file (CIF) or related diffraction data for Methyl 2-(2-chloro-6-fluorophenyl)acetate could be located.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Without the crystal structure, a detailed analysis of the intermolecular interactions that govern the packing of this compound molecules in the solid state cannot be conducted. This includes the identification and characterization of potential hydrogen bonds, such as weak C—H···O or C—H···F interactions, which are crucial in stabilizing the crystal lattice.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of a crystallographic information file. As this data is not available, a Hirshfeld surface analysis to map and quantify the various intermolecular contacts, such as H···H, C···H, and O···H, cannot be performed.

π-π Stacking Interactions and Aromatic Ring Orientations

The presence of a substituted phenyl ring in this compound suggests the possibility of π-π stacking interactions, which can significantly influence the crystal packing. The geometry of these interactions, including the centroid-to-centroid distance and the slip angle between adjacent aromatic rings, can only be determined from the crystal structure.

Impact of Halogen Bonding in the Solid State

The presence of both chlorine and fluorine atoms in the molecule raises the possibility of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. The role and significance of such interactions in the solid-state structure of this compound remain unknown without experimental structural data.

Future Research Directions and Advanced Methodologies

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For Methyl 2-(2-chloro-6-fluorophenyl)acetate, research is moving beyond traditional methods towards greener alternatives that minimize waste and hazardous reagent use.

One promising avenue is the exploration of catalytic systems that avoid stoichiometric reagents. For instance, palladium-catalyzed carbonylation reactions of benzyl (B1604629) acetates have been shown to be a sustainable route to alkyl arylacetates, eliminating the need for halogens and strong bases. rsc.org Adapting such methodologies to the synthesis of halogenated phenylacetic acid derivatives could significantly improve the environmental footprint. Another approach involves the direct carbonylation of benzylic alcohols, activated by a mild acid, which presents a green and efficient pathway. rsc.org

Furthermore, process intensification through flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for integrating synthesis and purification steps. The synthesis of related compounds, such as phthalimides, has been successfully demonstrated in both batch and flow reactors, highlighting the potential for continuous manufacturing processes. acs.org

Table 1: Comparison of Synthetic Strategies

| Method | Advantages | Disadvantages |

| Traditional Esterification | Well-established, reliable | Often requires stoichiometric activating agents, potential for waste generation |

| Palladium-Catalyzed Carbonylation | Halogen- and base-free, atom-economical | Requires precious metal catalyst, optimization may be needed for specific substrates |

| Direct Alcohol Carbonylation | Green, avoids pre-activation | May require specific catalysts and conditions |

| Flow Chemistry | Improved safety, efficiency, and control | Initial setup costs can be higher |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process control and safety. Advanced spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are increasingly being employed for in-situ analysis of organic reactions. youtube.comclairet.co.uk

For the synthesis of this compound, in-situ FTIR can track the consumption of the carboxylic acid and the formation of the ester by monitoring the characteristic carbonyl (C=O) stretching frequencies. mt.comnih.gov Attenuated Total Reflectance (ATR) FTIR probes are particularly advantageous as they can be directly inserted into the reaction vessel, providing real-time data without the need for sampling. clairet.co.ukmt.com

Raman spectroscopy offers a complementary view, being particularly sensitive to non-polar bonds and symmetric vibrations. It can be invaluable for monitoring reactions in aqueous media, as water is a weak Raman scatterer. mt.comrsc.org For reactions involving solid starting materials or products, Raman spectroscopy can provide information on solid-state properties like polymorphism. youtube.com The combination of both FTIR and Raman provides a comprehensive picture of the reaction progress. mt.com

Table 2: Spectroscopic Monitoring Techniques

| Technique | Information Provided | Advantages for this Synthesis |

| In-situ FTIR | Functional group changes (e.g., C=O, O-H), concentration profiles of reactants and products. nih.govrsc.org | Direct monitoring of ester formation, well-suited for liquid-phase reactions. mt.com |

| In-situ Raman | Molecular fingerprint, information on skeletal vibrations, polymorphism. youtube.comresearchgate.net | Complements FTIR, useful for reactions with solid components or in aqueous media. mt.com |

Refinement of Computational Models for Predicting Complex Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. nih.govrsc.org For a molecule like this compound, DFT calculations can provide insights into its electronic structure, vibrational frequencies (useful for interpreting IR and Raman spectra), and reactivity. nih.govnih.gov

By modeling the transition states of the esterification reaction, researchers can understand the energy barriers and predict how changes in catalysts or reaction conditions will affect the reaction rate and yield. nih.gov Furthermore, computational models are being developed to predict the properties of halogenated compounds, which is crucial given the presence of both chlorine and fluorine in the target molecule. acs.org These models can help in understanding the role of halogen bonding and other non-covalent interactions that can influence the compound's behavior. acs.org

The combination of DFT with Quantitative Structure-Activity Relationship (QSAR) studies can also be used to predict the biological activity or toxicity of the compound and its analogues, guiding the design of safer and more effective molecules. researchgate.netafricaresearchconnects.com

Exploration of Structure-Reactivity and Structure-Property Relationships in Analogues

Understanding how small changes in molecular structure affect reactivity and physical properties is a cornerstone of chemical research. For this compound, systematic studies of its analogues can provide valuable insights.

By synthesizing and analyzing compounds with different halogen substitutions (e.g., bromine instead of chlorine, or different positions of the halogens on the phenyl ring), researchers can map out structure-activity relationships (SAR). nih.gov For example, the alkaline hydrolysis rates of substituted phenyl esters of phenylacetic acid are highly sensitive to the nature of the substituents on the leaving group, providing evidence for specific reaction mechanisms. rsc.org

Integration of Machine Learning for Retrosynthesis and Reaction Prediction

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | Thionyl chloride, 0–5°C | 75–85 | |

| Condensation | Methanol, NaOMe, 50°C | 60–70 | |

| Esterification | H2SO4, MeOH, reflux | 85–90 |

Note : Optimize stoichiometry and temperature to minimize byproducts like penicilloic acids .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the ester group (δ 3.7–3.9 ppm for OCH3) and aromatic protons (δ 6.8–7.4 ppm for chloro-fluorophenyl) .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Gradient: 40–80% acetonitrile/water (0.1% TFA) over 20 min .

- Mass Spectrometry (MS) : ESI-MS in positive mode to detect [M+H]+ at m/z 216.6 (calculated for C9H8ClFO2) .

Advanced: How can reaction yields be optimized in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate condensation .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. methanol for intermediate stability .